An In-depth Guide to the Core Chemical Structures of Ursane Triterpenoids
An In-depth Guide to the Core Chemical Structures of Ursane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane triterpenoids are a class of naturally occurring pentacyclic triterpenoids that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects.[1] Their therapeutic potential has garnered significant interest within the scientific and drug development communities. This guide provides a detailed overview of the core chemical structure of ursane triterpenoids, common modifications, and relevant experimental methodologies.
The Core Ursane Skeleton
The fundamental chemical structure of ursane triterpenoids is a pentacyclic skeleton composed of five condensed six-membered rings (A, B, C, D, and E).[2][3] This 30-carbon backbone, derived from the cyclization of squalene, is also known as α-amyrane.[1][2] The key distinguishing feature of the ursane skeleton compared to its isomer, the oleanane (B1240867) (or β-amyrane) skeleton, is the position of the two methyl groups on the E-ring. In the ursane structure, these methyl groups are located at C-19 and C-20.[2][4]
The biosynthesis of the ursane skeleton begins with the cyclization of 2,3-oxidosqualene (B107256) to form the α-amyrin cation, which then undergoes a series of rearrangements to yield the final ursane framework.[2] The stereochemistry of the ursane skeleton is also a critical aspect of its structure, with a characteristic α-orientation for the hydrogen at C-5 and β-orientations for the hydrogen at C-18 and the methyl group at C-25.[5][6]
graph Ursane_Core_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [color="#202124"];
// Define node positions
C1 [pos="0,1.5!", label="C1"];
C2 [pos="-1,2.5!", label="C2"];
C3 [pos="-2,1.5!", label="C3"];
C4 [pos="-2,0!", label="C4"];
C5 [pos="-1,-0.5!", label="C5"];
C6 [pos="-1,-2!", label="C6"];
C7 [pos="0,-2.5!", label="C7"];
C8 [pos="1,-2!", label="C8"];
C9 [pos="1,-0.5!", label="C9"];
C10 [pos="0,0!", label="C10"];
C11 [pos="2,-1!", label="C11"];
C12 [pos="3,-0.5!", label="C12"];
C13 [pos="3,1!", label="C13"];
C14 [pos="2,1.5!", label="C14"];
C15 [pos="2,3!", label="C15"];
C16 [pos="3,3.5!", label="C16"];
C17 [pos="4,2.5!", label="C17"];
C18 [pos="4,1!", label="C18"];
C19 [pos="5,1.5!", label="C19"];
C20 [pos="5.5,0!", label="C20"];
C21 [pos="5,-1!", label="C21"];
C22 [pos="4,-1.5!", label="C22"];
C23 [pos="-3,-0.5!", label="C23"];
C24 [pos="-2.5,2.5!", label="C24"];
C25 [pos="-0.5,3.5!", label="C25"];
C26 [pos="1.5,-3!", label="C26"];
C27 [pos="1.5,4!", label="C27"];
C28 [pos="4.5,3.5!", label="C28"];
C29 [pos="6.5,0.5!", label="C29"];
C30 [pos="6,-1.5!", label="C30"];
// Draw rings
C1 -- C2 -- C3 -- C4 -- C10 -- C1;
C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C10;
C5 -- C10;
C8 -- C14 -- C13 -- C12 -- C11 -- C9;
C14 -- C15 -- C16 -- C17 -- C18 -- C13;
C18 -- C19 -- C20 -- C21 -- C22 -- C17;
// Draw methyl groups
C4 -- C23;
C3 -- C24;
C2 -- C25;
C8 -- C26;
C14 -- C27;
C17 -- C28;
C20 -- C29;
C21 -- C30;
// Add labels for rings
A [pos="-1,1!", label="A", fontcolor="#5F6368"];
B [pos="0,-1!", label="B", fontcolor="#5F6368"];
C [pos="2,0!", label="C", fontcolor="#5F6368"];
D [pos="3,2.5!", label="D", fontcolor="#5F6368"];
E [pos="4.5,0!", label="E", fontcolor="#5F6368"];
}
Caption: A generalized experimental workflow for the extraction and isolation of ursane triterpenoids.
Methodology Details:
-
Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions obtained from partitioning are further purified using various chromatographic techniques. Column chromatography over silica (B1680970) gel is a common initial step, followed by further purification using techniques like Sephadex column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The precise chemical structure of an isolated ursane triterpenoid (B12794562) is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the positions of substituents.
[6]* Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
[7]* Infrared (IR) Spectroscopy: IR spectroscopy provides information about the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxyl (-COOH) groups.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.
Conclusion
The ursane core structure provides a versatile scaffold for a wide array of naturally occurring triterpenoids with significant pharmacological potential. A thorough understanding of this core structure, its common modifications, and the experimental methodologies for its study is essential for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. The continued exploration of the chemical diversity and biological activities of ursane triterpenoids holds great promise for the discovery of new therapeutic agents.
References
- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 2. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance | Semantic Scholar [semanticscholar.org]
